molecular formula C16H13ClF3NO2 B3937376 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide

Cat. No. B3937376
M. Wt: 343.73 g/mol
InChI Key: IWIRPYMDBVSHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide, also known as CF3, is a chemical compound that has been widely studied in the field of scientific research. It is a member of the amide family, and its unique chemical structure has made it a popular choice for use in various laboratory experiments. In

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has been extensively studied for its potential use in various scientific research applications. It has been found to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide works by binding to the active site of the target enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and cytokine production, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has been found to modulate the activity of certain ion channels in the nervous system. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has several advantages as a research tool. Its unique chemical structure and mechanism of action make it a valuable tool for studying the role of acetylcholine in the nervous system, as well as the mechanisms of inflammation and pain. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of interest is the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide as a tool for studying the role of acetylcholine in neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to explore the potential therapeutic applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide in the treatment of pain and inflammation.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-14(10-5-3-2-4-6-10)15(22)21-11-7-8-13(17)12(9-11)16(18,19)20/h2-9,14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIRPYMDBVSHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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